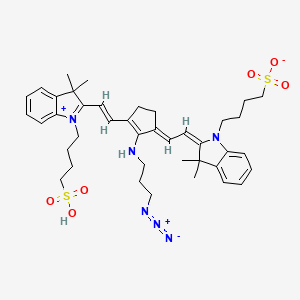

Azide cyanine dye 728

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C40H52N6O6S2 |

|---|---|

Molecular Weight |

777.0 g/mol |

IUPAC Name |

4-[(2E)-2-[(2E)-2-[2-(3-azidopropylamino)-3-[(E)-2-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate |

InChI |

InChI=1S/C40H52N6O6S2/c1-39(2)32-14-5-7-16-34(32)45(26-9-11-28-53(47,48)49)36(39)22-20-30-18-19-31(38(30)42-24-13-25-43-44-41)21-23-37-40(3,4)33-15-6-8-17-35(33)46(37)27-10-12-29-54(50,51)52/h5-8,14-17,20-23H,9-13,18-19,24-29H2,1-4H3,(H2,47,48,49,50,51,52)/b30-20+,36-22+ |

InChI Key |

XEWMTEFQJKJRAZ-TXRIKVQFSA-N |

Isomeric SMILES |

CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=C(/C(=C/C=C/4\C(C5=CC=CC=C5N4CCCCS(=O)(=O)[O-])(C)C)/CC3)NCCCN=[N+]=[N-])CCCCS(=O)(=O)O)C |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4CCCCS(=O)(=O)[O-])(C)C)CC3)NCCCN=[N+]=[N-])CCCCS(=O)(=O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Azide Cyanine Dye 728 in Molecular Biology

For Researchers, Scientists, and Drug Development Professionals

Core Principles and Applications

Azide (B81097) Cyanine (B1664457) Dye 728 is a near-infrared (NIR) fluorescent dye that has become an invaluable tool in molecular biology. Its core utility lies in its azide functional group, which enables its participation in bioorthogonal "click chemistry" reactions. This allows for the precise and efficient labeling of biomolecules in complex biological systems. The dye's fluorescence in the NIR spectrum is particularly advantageous for deep-tissue imaging, as it minimizes background autofluorescence from biological samples.

The primary application of Azide Cyanine Dye 728 is in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.[1][2] In this reaction, the azide group of the dye reacts with a terminal alkyne that has been metabolically or chemically incorporated into a target biomolecule, such as a protein, nucleic acid, or glycan. This forms a stable triazole linkage, covalently attaching the fluorescent dye to the molecule of interest.[1] This method is highly specific and efficient, and can be performed under physiological conditions, even within living cells.[1][2]

Beyond basic labeling, the large Stokes shift of some cyanine dyes makes them suitable for applications such as Fluorescence Resonance Energy Transfer (FRET), a technique used to measure distances between molecules.[3]

Quantitative Data Summary

| Property | Value | Solvent |

| Excitation Maximum (λex) | ~664-670 nm | Ethanol |

| Emission Maximum (λem) | ~718-728 nm | Ethanol |

| Molar Absorptivity (ε) | 100,000 M⁻¹cm⁻¹ | Ethanol |

| Molecular Weight | ~777.01 g/mol | N/A |

| Solubility | Water, Ethanol, DMF, DMSO | N/A |

Experimental Protocols

Protocol 1: General Labeling of Alkyne-Modified Biomolecules via CuAAC

This protocol outlines the fundamental steps for labeling a biomolecule containing a terminal alkyne with this compound using a copper-catalyzed click reaction.

Materials:

-

Alkyne-modified biomolecule (e.g., protein, DNA)

-

This compound

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Sodium ascorbate (B8700270)

-

Phosphate-buffered saline (PBS), pH 7.4

-

DMSO or DMF for dissolving the dye

-

Microcentrifuge tubes

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF.

-

Prepare a stock solution of CuSO₄ (e.g., 20 mM) in water.

-

Prepare a stock solution of THPTA (e.g., 100 mM) in water.

-

Freshly prepare a stock solution of sodium ascorbate (e.g., 1 M) in water immediately before use.

-

-

Reaction Setup:

-

In a microcentrifuge tube, dissolve the alkyne-modified biomolecule in PBS to the desired concentration.

-

Add the this compound stock solution to the biomolecule solution. The final concentration of the dye should be in excess of the biomolecule (typically 2-10 fold molar excess).

-

Premix the CuSO₄ and THPTA solutions in a separate tube before adding to the reaction mixture. The final concentration of CuSO₄ is typically 50-500 µM, with the ligand at a similar or slightly higher concentration.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-10 mM.

-

-

Incubation:

-

Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light. Longer incubation times may be necessary for less reactive substrates.

-

-

Purification:

-

Remove unreacted dye and catalyst components. The purification method will depend on the nature of the labeled biomolecule and may include techniques such as dialysis, size-exclusion chromatography, or precipitation.

-

Protocol 2: Fluorescent Labeling of Metabolically Tagged Proteins in Live Cells

This protocol describes the labeling of newly synthesized proteins in living cells that have been metabolically engineered to incorporate an alkyne-containing amino acid analog.

Materials:

-

Mammalian cells cultured on coverslips or in multi-well plates

-

Cell culture medium

-

Alkyne-containing amino acid analog (e.g., L-homopropargylglycine)

-

This compound

-

Copper(II) sulfate (CuSO₄)

-

THPTA

-

Sodium ascorbate

-

PBS

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

Procedure:

-

Metabolic Labeling:

-

Culture cells to the desired confluency.

-

Replace the normal culture medium with a medium containing the alkyne-containing amino acid analog at an optimized concentration (e.g., 50 µM).

-

Incubate the cells for a period sufficient to allow for incorporation into newly synthesized proteins (e.g., 4-24 hours).

-

-

Cell Fixation and Permeabilization:

-

Wash the cells twice with PBS.

-

Fix the cells by incubating with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash the cells three times with PBS.

-

-

Click Reaction:

-

Prepare a "click" reaction cocktail containing CuSO₄, THPTA, and this compound in PBS.

-

Add freshly prepared sodium ascorbate to the cocktail immediately before adding it to the cells.

-

Remove the PBS from the cells and add the "click" reaction cocktail.

-

Incubate for 30-60 minutes at room temperature, protected from light.

-

-

Washing and Imaging:

-

Remove the reaction cocktail and wash the cells three times with PBS.

-

The cells are now ready for imaging using a fluorescence microscope with appropriate filter sets for near-infrared dyes.

-

Visualizations

Caption: Workflow for fluorescent labeling of cellular proteins.

Caption: CuAAC reaction for biomolecule labeling.

References

Azide Cyanine Dye 728: A Technical Guide to Spectral and Fluorescence Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral and fluorescence characteristics of Azide (B81097) Cyanine (B1664457) Dye 728, a near-infrared (NIR) fluorescent probe. This dye is of significant interest for biomolecule labeling and in vitro imaging applications due to its emission in the NIR region, which minimizes background autofluorescence from biological samples. The presence of an azide group allows for its covalent attachment to biomolecules via copper-catalyzed or copper-free click chemistry reactions.

Core Spectral and Fluorescence Properties

| Property | Value | Solvent |

| Excitation Maximum (λex) | 664 - 670 nm[1][2] | Ethanol (B145695) |

| Emission Maximum (λem) | 718 - 728 nm[1][2] | Ethanol |

| Molar Extinction Coefficient (ε) | 100,000 M⁻¹cm⁻¹[2] | Ethanol |

| Fluorescence Quantum Yield (Φf) | Not specified | - |

| Fluorescence Lifetime (τ) | Not specified | - |

Experimental Protocols

Determination of Relative Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) of a fluorophore is a measure of the efficiency of photon emission after photon absorption. It is one of the most critical parameters for characterizing a fluorescent dye. The comparative method, which involves using a well-characterized standard with a known quantum yield, is a widely used and reliable technique.

Objective: To determine the relative fluorescence quantum yield of Azide Cyanine Dye 728.

Materials:

-

This compound

-

A suitable reference standard with a known quantum yield in the same spectral region (e.g., another cyanine dye with known Φf).

-

Spectroscopic grade solvent (e.g., ethanol)

-

UV-Vis spectrophotometer

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Preparation of Stock Solutions: Prepare stock solutions of both the this compound (sample) and the reference standard in the chosen solvent.

-

Preparation of Dilutions: Prepare a series of dilutions of both the sample and the reference standard. The concentrations should be adjusted to have absorbances in the range of 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects.

-

Absorbance Measurement:

-

Record the UV-Vis absorption spectra for all prepared solutions.

-

Determine the absorbance at the chosen excitation wavelength for each solution.

-

-

Fluorescence Measurement:

-

Set the excitation wavelength of the fluorometer to the absorption maximum of the dye.

-

Record the fluorescence emission spectra for all solutions of the sample and the reference standard under identical experimental conditions (e.g., excitation and emission slit widths, detector voltage).

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each spectrum.

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the reference standard.

-

Determine the slope of the linear fit for both plots.

-

-

Calculation of Quantum Yield: The quantum yield of the sample (Φx) is calculated using the following equation:

Φx = Φs * (Gradx / Grads) * (ηx² / ηs²)

Where:

-

Φs is the quantum yield of the reference standard.

-

Gradx and Grads are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

-

ηx and ηs are the refractive indices of the solvents used for the sample and standard, respectively (if the same solvent is used, this term becomes 1).

-

Determination of Fluorescence Lifetime

The fluorescence lifetime (τ) is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon. This parameter is crucial for applications such as fluorescence resonance energy transfer (FRET) and fluorescence lifetime imaging (FLIM). Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive and widely used technique for measuring fluorescence lifetimes.

Objective: To determine the fluorescence lifetime of this compound using TCSPC.

Materials:

-

This compound solution

-

TCSPC system, including:

-

Pulsed light source (e.g., picosecond laser diode) with an excitation wavelength close to the dye's absorption maximum (e.g., ~660 nm)

-

Fast photodetector (e.g., microchannel plate photomultiplier tube - MCP-PMT)

-

TCSPC electronics (e.g., time-to-amplitude converter - TAC, and multi-channel analyzer - MCA)

-

-

Reference compound with a known short lifetime for measuring the instrument response function (IRF) (e.g., a scattering solution like Ludox).

Procedure:

-

Instrument Setup and Calibration:

-

Set up the TCSPC system with the appropriate pulsed laser source and detector.

-

Optimize the experimental parameters such as the laser repetition rate and signal acquisition time.

-

-

Instrument Response Function (IRF) Measurement:

-

Measure the IRF of the system by using a scattering solution (e.g., Ludox) in place of the fluorescent sample. The IRF represents the time response of the instrument itself.

-

-

Sample Measurement:

-

Replace the scattering solution with the this compound solution.

-

Acquire the fluorescence decay data until a sufficient number of photon counts are collected in the peak channel to ensure good statistical accuracy.

-

-

Data Analysis:

-

The measured fluorescence decay is a convolution of the true fluorescence decay of the sample and the IRF.

-

Use deconvolution software to fit the experimental decay data to one or more exponential decay models.

-

The fitting process will yield the fluorescence lifetime(s) (τ) of the dye.

-

References

The Azide Group in Cyanine Dye 728: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role and applications of the azide (B81097) functional group in the near-infrared (NIR) fluorescent probe, Cyanine (B1664457) Dye 728 (Cy728). This document details the dye's photophysical properties, the synthesis of its azide-modified form, and experimental protocols for its use in bioconjugation and cellular analysis.

Introduction to Cyanine Dyes and the Significance of the Azide Moiety

Cyanine dyes are a class of synthetic polymethine dyes characterized by a conjugated chain of methine groups connecting two nitrogen-containing heterocyclic moieties. Their exceptional brightness, high molar extinction coefficients, and tunable absorption and emission spectra make them invaluable tools in various biomedical applications, including fluorescence microscopy, flow cytometry, and in vivo imaging.[1] Heptamethine cyanine dyes, such as Cy728, absorb and emit in the near-infrared (NIR) window (700-900 nm), a spectral range where biological tissues exhibit minimal autofluorescence and light scattering, allowing for deeper tissue penetration and improved signal-to-noise ratios in imaging studies.[2][3]

The incorporation of an azide group (-N₃) into the cyanine dye structure is a key chemical modification that unlocks a powerful bioconjugation strategy known as "click chemistry". Specifically, the azide group readily and selectively participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions with molecules containing a terminal alkyne or a strained cyclooctyne, respectively.[4][5] This bioorthogonal ligation technique allows for the precise and efficient labeling of a wide range of biomolecules, including proteins, nucleic acids, and glycans, under mild, biocompatible conditions.[6][7]

Physicochemical and Photophysical Properties of Azide-Modified Cyanine Dyes

The introduction of an azide group generally has a minimal impact on the core photophysical properties of the cyanine dye scaffold. The key characteristics of azide-functionalized heptamethine cyanine dyes, exemplified by derivatives closely related to Cy728, are summarized in the table below. It is important to note that the exact values can vary depending on the solvent and local molecular environment.

| Property | Typical Value | Significance in Application |

| Excitation Maximum (λex) | 750 - 756 nm | Falls within the NIR window, minimizing background fluorescence from biological samples. |

| Emission Maximum (λem) | 773 - 779 nm | NIR emission allows for deep tissue imaging and reduces light scattering. |

| Molar Extinction Coefficient (ε) | ~199,000 - 255,000 M⁻¹cm⁻¹[4][5] | High value indicates efficient light absorption, contributing to the dye's brightness. |

| Fluorescence Quantum Yield (Φ) | 0.24 - 0.3[4][8] | Represents the efficiency of converting absorbed light into emitted fluorescence. Higher values indicate a brighter probe. |

| Stokes Shift | ~20 - 25 nm[9] | The separation between excitation and emission maxima. A larger Stokes shift can simplify filter design in imaging systems. |

| Photostability | Moderate to High[3][10][11] | Determines the dye's resistance to photobleaching during prolonged imaging experiments. |

Synthesis of Azide-Functionalized Heptamethine Cyanine Dyes

The synthesis of azide-modified heptamethine cyanine dyes typically involves a multi-step process. A common strategy is to first synthesize the core cyanine structure and then introduce the azide functionality in one of the final steps to avoid the decomposition of the azide group under harsh reaction conditions. A generalized synthetic scheme is presented below.[9][12]

The synthesis often begins with the Fischer indole (B1671886) synthesis to create substituted indolenine precursors. These precursors are then alkylated and condensed with a polymethine bridge-forming reagent to construct the heptamethine cyanine backbone. Finally, a linker containing an azide group is attached to the cyanine core.

Experimental Protocols

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Live Cell Labeling

This protocol describes the general steps for labeling the surface of live cells that have been metabolically engineered to express alkyne groups.

Materials:

-

Azide-Cyanine Dye 728 stock solution (e.g., 10 mM in DMSO)

-

Alkyne-modified cells in suspension or adhered to a culture dish

-

Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)

-

Sodium ascorbate (B8700270) stock solution (freshly prepared, e.g., 300 mM in water)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Cell culture medium

Procedure:

-

Cell Preparation: Culture cells to the desired confluency. If working with suspension cells, wash them with PBS and resuspend in fresh culture medium.

-

Prepare Labeling Cocktail: In a microcentrifuge tube, prepare the click chemistry reaction cocktail. For a 1 mL final volume, add the components in the following order:

-

To 900 µL of PBS, add 10 µL of the 100 mM THPTA solution.

-

Add 10 µL of the 20 mM CuSO₄ solution.

-

Add the desired amount of Azide-Cyanine Dye 728 stock solution (e.g., to a final concentration of 10-50 µM).

-

Vortex briefly to mix.

-

-

Initiate the Reaction: Add 10 µL of the freshly prepared 300 mM sodium ascorbate solution to the labeling cocktail to initiate the click reaction. Vortex briefly.

-

Cell Labeling: Immediately add the labeling cocktail to the cells.

-

Incubation: Incubate the cells for 15-30 minutes at room temperature, protected from light.

-

Washing: After incubation, wash the cells three times with PBS to remove unreacted dye and catalyst components.

-

Analysis: The labeled cells are now ready for analysis by fluorescence microscopy or flow cytometry.

Fluorescence Microscopy of Labeled Cells

This protocol provides a basic outline for imaging cells labeled with Azide-Cyanine Dye 728.

Materials:

-

Labeled cells on a glass-bottom dish or slide

-

Mounting medium (optional)

-

Fluorescence microscope equipped with appropriate filters for NIR imaging (e.g., excitation ~740-760 nm, emission ~770-800 nm)

Procedure:

-

Sample Preparation: Ensure the labeled and washed cells are in a suitable imaging buffer (e.g., PBS or imaging medium).

-

Microscope Setup: Turn on the fluorescence microscope and the appropriate laser line for exciting the cyanine dye.

-

Image Acquisition:

-

Locate the cells using brightfield or phase-contrast microscopy.

-

Switch to the fluorescence channel for Cy728.

-

Adjust the exposure time and laser power to obtain a clear image with minimal photobleaching.

-

Capture images of the labeled cells.

-

-

Data Analysis: Analyze the images to determine the localization and intensity of the fluorescent signal.

Flow Cytometry Analysis of Labeled Cells

This protocol describes the analysis of a cell population labeled with Azide-Cyanine Dye 728 using flow cytometry.

Materials:

-

Labeled cells in suspension

-

FACS buffer (e.g., PBS with 1-2% FBS and 0.05% sodium azide)

-

Flow cytometer with a laser capable of exciting in the NIR range and appropriate detectors

Procedure:

-

Sample Preparation: Resuspend the labeled and washed cells in cold FACS buffer at a concentration of approximately 1 x 10⁶ cells/mL.

-

Flow Cytometer Setup:

-

Calibrate the flow cytometer using compensation controls if performing multicolor analysis.

-

Set up the appropriate voltage and gain settings for the NIR detector.

-

-

Data Acquisition:

-

Run an unlabeled control sample to set the background fluorescence.

-

Run the labeled sample and acquire data for a sufficient number of events (e.g., 10,000-50,000).

-

-

Data Analysis:

-

Gate the cell population of interest based on forward and side scatter.

-

Analyze the fluorescence intensity of the gated population in the NIR channel to quantify the labeling efficiency.

-

Conclusion

The incorporation of an azide group into the structure of Cyanine Dye 728 provides a powerful and versatile tool for researchers in the life sciences. The ability to specifically and efficiently conjugate this bright, NIR-emitting fluorophore to a wide array of biomolecules via click chemistry enables advanced applications in cellular imaging, protein tracking, and diagnostics. The protocols and data presented in this guide offer a solid foundation for the successful implementation of azide-modified cyanine dyes in a variety of research and development settings.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. research.ed.ac.uk [research.ed.ac.uk]

- 3. Photostability investigation of a near-infrared-II heptamethine cyanine dye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cy7 Azide, 1557149-65-1 | BroadPharm [broadpharm.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. onesearch.uark.edu [onesearch.uark.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. lumiprobe.com [lumiprobe.com]

- 9. mdpi.com [mdpi.com]

- 10. Development of photostable near-infrared cyanine dyes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. A Phthalimide-Functionalized Heptamethine Cyanine Dye for Tumor-Targeted Photothermal Therapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Azide Cyanine Dye 728 (CAS 1188332-22-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Azide (B81097) Cyanine (B1664457) Dye 728, also known as Sulfo-Cyanine7.5 azide. This near-infrared (NIR) fluorescent dye is a powerful tool for biomolecular labeling and in vivo imaging, primarily utilized in reactions involving "click chemistry."

Core Properties and Specifications

Azide Cyanine Dye 728 is a water-soluble heptamethine cyanine dye characterized by its high hydrophilicity and strong fluorescence in the NIR spectrum. Its azide functional group allows for covalent attachment to alkyne-modified biomolecules via copper-catalyzed or strain-promoted click chemistry.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 1188332-22-0 | [1] |

| Synonyms | Sulfo-Cyanine7.5 azide, Azide MegaStokes dye 673 | [1] |

| Molecular Formula | C₄₀H₅₂N₆O₆S₂ | [1] |

| Molecular Weight | 777.01 g/mol | [1][2] |

| Solubility | Good solubility in water, DMSO, and DMF.[][4] | [][4] |

| Appearance | Dark green solid | [5] |

| Storage | Store at -20°C in the dark, desiccated. | [6] |

Spectral Properties

| Property | Value | Reference |

| Excitation Maximum (λex) | ~778-788 nm | [4][7] |

| Emission Maximum (λem) | ~797-808 nm | [4][7] |

| Extinction Coefficient (ε) | ~222,000 cm⁻¹M⁻¹ | [4][7] |

| Quantum Yield (Φ) | ~0.21-0.24 | [7][8] |

| Stokes Shift | ~20 nm | [4] |

Key Applications

The primary utility of this compound lies in its ability to participate in click chemistry reactions for the stable and specific labeling of biomolecules.[6][] Its NIR fluorescence makes it particularly suitable for applications requiring deep tissue penetration and low background autofluorescence, such as in vivo imaging.[6][4]

-

Bioconjugation: Efficiently labels proteins, antibodies, peptides, and nucleic acids that have been modified to contain an alkyne group.[4][5]

-

Fluorescence Microscopy: Enables high-resolution imaging of cellular structures.[4][5]

-

In Vivo Imaging: Ideal for deep tissue imaging in small animal models with minimal interference from biological tissues.[6][4]

-

Flow Cytometry: Provides distinct signals in the NIR channel for precise cell sorting and analysis.[4][5]

Experimental Protocols

Protein Labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the general steps for labeling an alkyne-modified protein with this compound using a copper catalyst.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), free of primary amines like Tris.

-

This compound (Sulfo-Cyanine7.5 azide)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Ligand (e.g., THPTA - Tris(3-hydroxypropyltriazolylmethyl)amine) for stabilizing Cu(I) in aqueous solutions.[6]

-

Reducing agent (e.g., Sodium Ascorbate)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Protein Preparation:

-

Ensure the alkyne-modified protein is at a concentration of 2-10 mg/mL in a compatible buffer (pH ~7.0-7.5).

-

-

Dye Preparation:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

-

Catalyst Preparation:

-

Prepare a 100 mM stock solution of CuSO₄ in water.

-

Prepare a 200 mM stock solution of THPTA ligand in water.

-

Prepare a fresh 100 mM stock solution of sodium ascorbate (B8700270) in water.

-

-

Click Reaction:

-

In a microcentrifuge tube, combine the alkyne-modified protein solution with the this compound stock solution. The molar ratio of dye to protein should be optimized, but a starting point of 10:1 is common.

-

Add the THPTA ligand solution to the reaction mixture.

-

Add the CuSO₄ solution.

-

Initiate the reaction by adding the sodium ascorbate solution.

-

Incubate the reaction at room temperature for 1-2 hours, protected from light.

-

-

Purification:

-

Remove the unreacted dye and other small molecules by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25).

-

Collect the fractions containing the labeled protein.

-

Confirm labeling by measuring the absorbance of the protein (at 280 nm) and the dye (at ~780 nm).

-

Cell Staining for Flow Cytometry

This protocol provides a general workflow for staining the surface of cells that have been metabolically labeled to express alkyne groups, using this compound.

Materials:

-

Cells with surface-expressed alkyne groups

-

FACS Buffer (PBS with 1% BSA and 0.1% sodium azide)

-

This compound

-

Click chemistry reaction components (as described in the protein labeling protocol)

Procedure:

-

Cell Preparation:

-

Harvest cells and wash them with cold FACS buffer.

-

Resuspend the cells to a concentration of 1-5 x 10⁶ cells/mL in cold FACS buffer.

-

-

Click Reaction on Cells:

-

To 100 µL of the cell suspension, add the click chemistry reaction cocktail containing this compound, copper sulfate, ligand, and sodium ascorbate at optimized concentrations.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Washing:

-

Wash the cells three times with cold FACS buffer by centrifugation (e.g., 400 x g for 5 minutes) and resuspension.

-

-

Analysis:

-

Resuspend the final cell pellet in an appropriate volume of FACS buffer for analysis on a flow cytometer equipped with lasers and detectors capable of exciting and detecting the NIR fluorescence of the dye.

-

In Vivo Imaging in a Mouse Model

This protocol describes a general procedure for in vivo imaging using this compound conjugated to a targeting molecule (e.g., an antibody or peptide) that has an alkyne group.

Materials:

-

Animal model (e.g., nude mice)

-

Alkyne-modified targeting molecule conjugated with this compound (prepared as in Protocol 1)

-

Sterile PBS

-

In vivo imaging system capable of NIR fluorescence detection.

Procedure:

-

Probe Preparation:

-

Dilute the dye-conjugated targeting molecule in sterile PBS to the desired concentration. The optimal dose needs to be determined empirically.

-

-

Animal Preparation:

-

Anesthetize the mouse according to institutional guidelines.

-

-

Probe Administration:

-

Inject the prepared probe solution into the mouse, typically via tail vein injection.

-

-

Image Acquisition:

-

At various time points post-injection (to allow for probe distribution and target accumulation), place the anesthetized mouse in the in vivo imaging system.

-

Acquire fluorescence images using the appropriate excitation and emission filters for this compound.

-

It is crucial to include control animals (e.g., injected with an untargeted dye or vehicle) to assess background signal and non-specific accumulation.

-

-

Data Analysis:

-

Quantify the fluorescence intensity in the region of interest to assess the accumulation of the probe at the target site.

-

Visualizations

Logical Workflow for Biomolecule Labeling

Caption: Workflow for labeling an alkyne-modified biomolecule with this compound.

Experimental Workflow for In Vivo Imaging

Caption: General experimental workflow for in vivo fluorescence imaging.

Signaling Pathway Visualization (Hypothetical Example)

Caption: Hypothetical tracking of a labeled cell surface receptor.

References

An In-depth Technical Guide to the Solubility and Stability of Azide Cyanine Dye 728

For researchers, scientists, and professionals in drug development, understanding the physicochemical properties of fluorescent probes is paramount for successful experimental design and data interpretation. Azide (B81097) cyanine (B1664457) dye 728, a near-infrared (NIR) fluorescent dye, is a valuable tool for biological labeling through click chemistry. This guide provides a comprehensive overview of its solubility and stability characteristics, supported by experimental protocols and logical workflows.

Core Properties of Azide Cyanine Dye 728

This compound is a member of the cyanine dye family, which is characterized by two nitrogen-containing heterocyclic groups linked by a polymethine chain.[1] The azide group facilitates its covalent attachment to alkyne-modified biomolecules via copper-catalyzed or copper-free click chemistry.

Solubility Profile

The solubility of a fluorescent dye is a critical factor in its application, influencing its handling, storage, and performance in biological systems. This compound exhibits solubility in a range of common laboratory solvents.

Table 1: Solubility of this compound in Various Solvents

| Solvent | Solubility | Notes |

| Dimethyl sulfoxide (B87167) (DMSO) | Soluble[2][3] | A common solvent for preparing stock solutions of cyanine dyes.[4] |

| Dimethylformamide (DMF) | Soluble[3] | Often used as a co-solvent for labeling reactions in aqueous buffers.[5] |

| Water | Soluble | The presence of sulfonate groups in many commercial cyanine dyes, including likely formulations of this compound, significantly enhances water solubility.[4][] |

| Ethanol | Soluble | A polar protic solvent in which the dye is soluble. |

| Dichloromethane (DCM) | Soluble[3] | A non-polar organic solvent. |

The enhanced water solubility of sulfonated cyanine dyes is advantageous for bioconjugation reactions, as it minimizes the need for organic co-solvents that can be detrimental to sensitive biomolecules like proteins.[4] Furthermore, good water solubility helps to prevent aggregation, which can lead to fluorescence quenching and unreliable experimental results.[4][5]

Stability Characteristics

The stability of this compound is influenced by several environmental factors, primarily light exposure and pH. Understanding these factors is crucial for ensuring the integrity of the dye and the reproducibility of experimental data.

Table 2: Factors Affecting the Stability of this compound

| Factor | Effect on Stability | Recommendations for Handling and Storage |

| Light Exposure | Cyanine dyes are susceptible to photobleaching upon prolonged exposure to light.[7][8] | Store dye solutions in the dark or in amber vials. Minimize exposure to excitation light during fluorescence imaging. Consider the use of antifade reagents. |

| pH | The fluorescence of many cyanine dyes is pH-sensitive.[9] | Maintain a stable pH environment within the optimal range for the specific application. The fluorescence of some cyanine dyes is stable over a broad pH range (pH 4-10).[9] |

| Storage Conditions | Long-term stability is dependent on proper storage. | Store as a dry solid under argon or dissolved in an anhydrous organic solvent like DMF at -20°C for long-term storage.[10][11] |

| Oxidizing/Reducing Agents | The polymethine chain of cyanine dyes can be susceptible to oxidation. | Avoid harsh oxidizing or reducing agents. The use of a reductive/oxidative system (ROXS) has been shown to enhance the photostability of some cyanine dyes.[12] |

The azide functional group is generally stable under typical storage and handling conditions but will react with alkynes under specific "click" reaction conditions.[2]

Experimental Protocols

Protocol 1: Determination of Dye Solubility (Tiered Approach)

This protocol provides a general method for determining the solubility of this compound in a step-wise manner.

Materials:

-

This compound

-

Solvents of interest (e.g., water, DMSO, DMF, ethanol)

-

Glass tubes

-

Vortex mixer

-

Spectrophotometer

Procedure:

-

Tier 1: Prepare a 20 mg/mL solution of the dye in the desired solvent. Vortex the mixture thoroughly. Visually inspect for complete dissolution.

-

Tier 2: If the dye is not soluble in Tier 1, decrease the concentration to 2 mg/mL and repeat the solubilization process.

-

Tier 3: If the dye is still not soluble, decrease the concentration to 0.2 mg/mL.

-

Quantitative Assessment: For soluble preparations, obtain the absorption spectrum using a spectrophotometer to confirm the presence of the characteristic cyanine dye absorbance peaks and to determine the concentration using the Beer-Lambert law.

Protocol 2: Assessment of Photostability

This protocol outlines a general procedure to evaluate the photostability of this compound.

Materials:

-

Solution of this compound of known concentration and absorbance

-

Light source with a specific wavelength and power density (e.g., LED)

-

Spectrophotometer or fluorometer

-

Cuvette

Procedure:

-

Measure the initial absorbance or fluorescence intensity of the dye solution at its maximum absorption/emission wavelength.

-

Continuously illuminate the sample with the light source.

-

At regular time intervals, record the absorbance or fluorescence spectrum.

-

Plot the normalized absorbance or fluorescence intensity as a function of illumination time.

-

The rate of decay can be used to determine the photostability, often reported as a half-life (τ1/2).[7]

Diagrams and Workflows

Logical Relationship of Factors Affecting Dye Stability

Caption: Factors influencing the stability of this compound.

Experimental Workflow for Biomolecule Labeling using Click Chemistry

Caption: Workflow for biomolecule labeling via click chemistry.

References

- 1. materials.alfachemic.com [materials.alfachemic.com]

- 2. Buy this compound (EVT-12191661) [evitachem.com]

- 3. Cy7 Azide, 1557149-65-1 | BroadPharm [broadpharm.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. lumiprobe.com [lumiprobe.com]

- 7. mdpi.com [mdpi.com]

- 8. Cyanine fluorophore derivatives with enhanced photostability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. vectorlabs.com [vectorlabs.com]

- 10. Synthesis and validation of cyanine-based dyes for DIGE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. avantiresearch.com [avantiresearch.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to Azide Cyanine Dye 728 for Copper-Catalyzed Click Labeling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Azide (B81097) Cyanine (B1664457) Dye 728 and its application in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction for labeling biomolecules. It is intended to serve as a technical resource for researchers in life sciences and drug development.

Introduction to Azide Cyanine Dye 728 and Click Chemistry

This compound is a near-infrared (NIR) fluorescent dye functionalized with an azide group. This feature allows it to be covalently attached to alkyne-modified biomolecules through the highly efficient and specific CuAAC click reaction. Click chemistry refers to a class of reactions that are rapid, high-yielding, and bio-orthogonal, meaning they do not interfere with native biological processes. The CuAAC reaction, in particular, forms a stable triazole linkage between an azide and a terminal alkyne, catalyzed by a copper(I) species.[1][2] This methodology has become a powerful tool for labeling proteins, nucleic acids, and other biomolecules for various applications, including fluorescence microscopy, flow cytometry, and in vivo imaging.[1]

Physicochemical and Spectroscopic Properties

This compound exhibits favorable properties for bio-imaging, including high molar absorptivity and emission in the near-infrared spectrum, which minimizes background autofluorescence from biological samples.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₄₀H₅₂N₆O₆S₂ | [3] |

| Molecular Weight | 777.01 g/mol | [3] |

| Excitation Maximum (λex) | 664 nm (in ethanol) | [4] |

| Emission Maximum (λem) | 718 nm (in ethanol) | [4] |

| Molar Absorbance (ε) | 100,000 M⁻¹cm⁻¹ | [4] |

| Fluorescence Quantum Yield (Φ) | Estimated 0.14 - 0.30* | [5][6][7] |

| Solubility | Water, Ethanol, DMF, DMSO | [4] |

| Storage | Store at –20°C | [4] |

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The core of the labeling strategy lies in the CuAAC reaction. This reaction involves the formation of a stable 1,2,3-triazole ring from the reaction of the azide group on the cyanine dye and a terminal alkyne present on the target biomolecule. The reaction is catalyzed by copper(I) ions, which are typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).

Caption: General mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocols

The following are detailed protocols for the labeling of alkyne-modified proteins and cell surface glycoproteins with this compound.

Labeling of Alkyne-Modified Proteins in Solution

This protocol is adapted from general procedures for labeling proteins using CuAAC.[8][9][10]

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Dimethylsulfoxide (DMSO)

-

Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) ligand stock solution (e.g., 100 mM in DMSO/water)

-

Sodium ascorbate stock solution (e.g., 300 mM in water, freshly prepared)

-

Purification resin or column (e.g., size-exclusion chromatography)

Procedure:

-

Prepare Dye Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM.

-

Prepare Protein Sample: Dilute the alkyne-modified protein to a concentration of 1-5 mg/mL in the reaction buffer.

-

Prepare Catalyst Premix: In a separate tube, mix the CuSO₄ and THPTA/TBTA ligand solutions. A typical ratio is 1:5 (CuSO₄:ligand).

-

Reaction Setup:

-

To the protein solution, add the this compound stock solution to a final concentration of 10-100 µM.

-

Add the catalyst premix to a final copper concentration of 100 µM.

-

Gently mix the solution.

-

-

Initiate Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 1 mM to initiate the click reaction.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

Purification: Remove the excess dye and catalyst by passing the reaction mixture through a size-exclusion chromatography column or using another appropriate purification method.

-

Characterization: Confirm the labeling by measuring the absorbance of the protein and the dye, and/or by SDS-PAGE followed by fluorescence imaging.

Caption: Experimental workflow for labeling alkyne-modified proteins.

Labeling of Cell Surface Glycoproteins

This protocol is based on metabolic labeling of cells with an azide-modified sugar followed by click chemistry.[11][12][13]

Materials:

-

Cells of interest

-

Cell culture medium

-

Azide-modified sugar (e.g., N-azidoacetylmannosamine, Ac4ManNAz)

-

This compound

-

Labeling buffer (e.g., PBS with 1% BSA)

-

Copper(II) sulfate (CuSO₄)

-

THPTA ligand

-

Sodium ascorbate

Procedure:

-

Metabolic Labeling:

-

Culture cells in medium supplemented with an azide-modified sugar (e.g., 25-50 µM Ac4ManNAz) for 1-3 days. This will incorporate azide groups into the cell surface glycans.

-

-

Cell Preparation:

-

Harvest the cells and wash them twice with cold labeling buffer.

-

-

Click Reaction:

-

Prepare a fresh click reaction cocktail containing:

-

This compound (e.g., 25 µM)

-

CuSO₄ (e.g., 50 µM)

-

THPTA (e.g., 250 µM)

-

Sodium ascorbate (e.g., 2.5 mM)

-

-

Resuspend the cells in the click reaction cocktail.

-

-

Incubation: Incubate the cells for 10-30 minutes at room temperature or 4°C, protected from light.

-

Washing: Wash the cells three times with cold labeling buffer to remove unreacted dye and catalyst.

-

Analysis: The labeled cells are now ready for analysis by flow cytometry or fluorescence microscopy.

Application in Signaling Pathway Analysis

The ability to specifically label cell surface proteins, such as receptors, makes this compound a valuable tool for studying signaling pathways. For instance, by labeling a specific receptor, its localization, trafficking, and interaction with other proteins can be monitored upon ligand binding.

A common application is in studying Receptor Tyrosine Kinase (RTK) or G-Protein Coupled Receptor (GPCR) signaling.[14][15][16] A fluorescently labeled ligand or antibody can be used to track the receptor's behavior.

Caption: A generic receptor tyrosine kinase signaling pathway that can be studied using fluorescent labeling.

Conclusion

This compound, in conjunction with copper-catalyzed click chemistry, provides a robust and versatile platform for the fluorescent labeling of biomolecules. Its near-infrared properties make it particularly suitable for applications requiring low background and deep tissue penetration. The detailed protocols and conceptual frameworks provided in this guide should enable researchers to effectively utilize this powerful tool in their studies of biological systems and in the development of new therapeutic and diagnostic agents.

Disclaimer: This product is for R&D use only, not for drug, household, or other uses. Please consult the Material Safety Data Sheet for information regarding hazards and safe handling practices.

References

- 1. spiedigitallibrary.org [spiedigitallibrary.org]

- 2. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Single-molecule FRET imaging of GPCR dimers in living cells | Springer Nature Experiments [experiments.springernature.com]

- 4. Near-infrared photocatalysis with cyanines: synthesis, applications and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Fluorescent Properties of Cyanine Dyes As a Matter of the Environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fluorescence spectral properties of cyanine dye-labeled DNA oligomers on surfaces coated with silver particles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lumiprobe.com [lumiprobe.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. vectorlabs.com [vectorlabs.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Fluorescent Approaches for Understanding Interactions of Ligands with G Protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Safety and Handling of Azide Cyanine Dye 728: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety and handling precautions for Azide (B81097) Cyanine (B1664457) Dye 728. The information herein is compiled from publicly available safety data sheets and general chemical safety guidelines for researchers working with azide-containing compounds and cyanine dyes. This document is intended to supplement, not replace, institutional safety protocols and professional judgment.

Introduction to Azide Cyanine Dye 728

This compound is a fluorescent dye commonly used in biological labeling applications, particularly in "click" chemistry reactions.[1] Its structure incorporates both a cyanine dye core, responsible for its near-infrared fluorescent properties, and an azide functional group, which allows for covalent attachment to alkyne-modified biomolecules.[2] While a valuable tool in research, the presence of the azide group necessitates specific handling precautions due to its potential hazards.

Hazard Identification and Classification

Based on available data, this compound is classified with the following hazards:

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | 2 | GHS07 | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | 2 | GHS07 | Warning | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | GHS07 | Warning | H335: May cause respiratory irritation |

Data sourced from Sigma-Aldrich product information.[3]

The primary hazards are related to irritation of the skin, eyes, and respiratory system.[3]

General Safety Precautions for Organic Azides

Organic azides are energetic molecules that can be sensitive to heat, shock, and friction, potentially leading to explosive decomposition.[4][5] While the stability of individual organic azides varies, general precautions should always be observed.

Key safety considerations for handling organic azides include:

-

Avoid Heat, Shock, and Friction: Do not heat organic azides unless specifically required by a well-vetted protocol. Avoid grinding or subjecting the material to mechanical shock.[4][5]

-

Incompatible Materials: Keep azides away from strong acids, as this can lead to the formation of highly toxic and explosive hydrazoic acid.[4][6] Also, avoid contact with heavy metals (e.g., copper, lead, silver, mercury) and their salts, as this can form highly shock-sensitive metal azides.[4][7] Do not use metal spatulas for handling.[6]

-

Solvent Choice: Avoid using halogenated solvents like dichloromethane (B109758) or chloroform (B151607) with azides.[4]

-

Scale of Work: Use the smallest amount of the azide-containing compound necessary for the experiment.[4][5]

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to handling this compound is crucial to minimize risk. The following workflow outlines the key stages and necessary precautions.

Caption: Safe handling workflow for this compound.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles are mandatory.[4]

-

Hand Protection: Wear compatible chemical-resistant gloves, such as nitrile gloves. Change gloves immediately if they become contaminated.[4]

-

Skin and Body Protection: A lab coat should be worn at all times.[4]

Storage and Stability

Proper storage is essential to maintain the integrity and safety of this compound.

| Parameter | Recommendation |

| Storage Temperature | -20°C[3] |

| Light Sensitivity | Store in the dark. |

| Incompatibilities | Store away from acids and heavy metals.[4][6] |

Toxicological Information

Specific toxicological data for this compound is limited. However, a study on Chinese hamster ovary (CHO) cells indicated that the dye is not toxic up to a concentration of 50 μM.[3]

The toxicity of the azide group is a significant concern. Sodium azide, a related inorganic azide, is known to be highly toxic if ingested or absorbed through the skin.[6] Symptoms of azide exposure can include headache, dizziness, nausea, vomiting, rapid heart rate, and skin burns.[6]

Experimental Protocols

Detailed experimental protocols will vary depending on the specific application. However, the following general steps should be followed when preparing a stock solution:

-

Equilibration: Before opening, allow the vial of this compound to warm to room temperature to prevent condensation of moisture.

-

Reconstitution: In a chemical fume hood, add the appropriate volume of a suitable solvent (e.g., DMSO, DMF, or ethanol) to the vial to create a stock solution of the desired concentration. The dye is soluble in water, ethanol, DMF, and DMSO.

-

Mixing: Gently vortex or sonicate the vial to ensure the dye is fully dissolved.

-

Storage: Store the stock solution at -20°C, protected from light.

Spill and Emergency Procedures

In case of a small spill:

-

Alert others in the immediate area.

-

Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

-

Collect the absorbed material into a designated hazardous waste container.

-

Clean the spill area with a suitable solvent.

In case of a large spill or if you are not trained to handle it:

-

Evacuate the area immediately.

-

Notify your institution's environmental health and safety (EHS) office.

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

-

Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

-

Ingestion: Do not induce vomiting. Wash out mouth with water. Seek immediate medical attention.

Disposal

All waste containing this compound, including empty containers, contaminated materials, and unused solutions, must be disposed of as hazardous waste according to institutional and local regulations. Never dispose of azides down the drain, as this can lead to the formation of explosive metal azides in the plumbing.[7]

Disclaimer: This guide is for informational purposes only and does not constitute professional safety advice. Always consult your institution's safety guidelines and the manufacturer's Safety Data Sheet (SDS) before handling any chemical.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Buy this compound (EVT-12191661) [evitachem.com]

- 3. アジドシアニン色素728 for copper catalyzed click labeling | Sigma-Aldrich [sigmaaldrich.com]

- 4. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 5. safety.fsu.edu [safety.fsu.edu]

- 6. ehs.wisc.edu [ehs.wisc.edu]

- 7. ehs.umich.edu [ehs.umich.edu]

molecular weight and formula of Azide cyanine dye 728

This guide provides comprehensive technical information on Azide (B81097) cyanine (B1664457) dye 728, a fluorescent dye utilized in biological research for labeling and detection. The content is tailored for researchers, scientists, and professionals involved in drug development and related fields.

Core Molecular Information

Azide cyanine dye 728 is a member of the cyanine dye family, which is characterized by a polymethine chain linking two nitrogen-containing heterocyclic nuclei. This particular dye is functionalized with an azide group, enabling its use in bioorthogonal chemistry, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry".

Molecular Formula: C40H52N6O6S2[][2][3]

Molecular Weight: 777.01 g/mol [][2][3][4]

Physicochemical and Spectroscopic Properties

The quantitative properties of this compound are summarized in the table below. These characteristics are crucial for designing and executing fluorescence-based experiments.

| Property | Value | Notes |

| Molecular Weight | 777.01 g/mol | [] |

| Molecular Formula | C40H52N6O6S2 | [] |

| Excitation Wavelength (λex) | 670 nm | In ethanol |

| Emission Wavelength (λem) | 728 nm | In ethanol |

| Molar Absorbance | 100,000 M-1cm-1 | [5] |

| Appearance | Powder | |

| Storage Temperature | -20°C | [5] |

Applications and Experimental Protocols

This compound is primarily employed for the fluorescent labeling of biomolecules in a technique known as bioorthogonal labeling.[5] This involves the specific covalent attachment of the dye to a target molecule within a complex biological environment without interfering with native biochemical processes.

Copper-Catalyzed Click Labeling

The most prominent application of this dye is in copper-catalyzed click labeling.[5] The azide group on the dye reacts with an alkyne-functionalized target molecule in the presence of a copper(I) catalyst to form a stable triazole linkage.

Experimental Workflow: General Protocol for Cell Surface Glycoprotein Labeling

The following is a generalized workflow for the labeling of cell surface glycoproteins using this compound. Specific parameters such as cell type, incubation times, and reagent concentrations should be optimized for each experimental system.

-

Metabolic Labeling: Cells are cultured in a medium containing an alkyne-modified sugar (e.g., an azido (B1232118) sugar analog). This sugar is incorporated into the carbohydrate chains of glycoproteins during their synthesis.

-

Cell Harvesting and Washing: After incubation, the cells are harvested and washed with a biocompatible buffer (e.g., PBS) to remove unincorporated sugars.

-

Click Reaction Cocktail Preparation: A reaction cocktail is prepared containing:

-

This compound

-

A copper(I) source (e.g., copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate)

-

A copper-chelating ligand to stabilize the copper(I) ion and enhance reaction efficiency.

-

-

Labeling Reaction: The click reaction cocktail is added to the cells and incubated to allow the cycloaddition reaction between the dye's azide group and the alkyne-modified glycoproteins.

-

Washing and Analysis: The cells are washed to remove unreacted labeling reagents. The labeled cells can then be analyzed by various fluorescence-based techniques, such as flow cytometry or fluorescence microscopy.

Safety Information

This compound is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[6] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[6] Work should be conducted in a well-ventilated area.[6]

Utility in FRET Applications

This dye is also noted to be valuable in Fluorescence Resonance Energy Transfer (FRET) applications.[5] FRET is a mechanism describing energy transfer between two light-sensitive molecules. The spectral properties of this compound make it a suitable component in FRET pairs for studying molecular interactions.[5]

References

Methodological & Application

Application Notes and Protocols for Azide Cyanine Dye 728 in Flow Cytometry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Azide (B81097) Cyanine (B1664457) Dye 728 in flow cytometry experiments. This near-infrared fluorescent dye is a valuable tool for the detection and quantification of cells that have been metabolically labeled with an alkyne-containing molecule. The primary application is in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly specific and efficient bioorthogonal reaction.

Physicochemical and Spectral Properties

Azide Cyanine Dye 728, also known as Sulfo-Cyanine7 Azide, is a water-soluble, near-infrared dye. Its key properties are summarized in the table below.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~750 nm | [1][2][3] |

| Emission Maximum (λem) | ~773 nm | [1][2][3] |

| Molecular Weight | ~777.01 g/mol (this compound) / ~829.1 g/mol (Sulfo-Cyanine7 Azide) | [3][4][] |

| Extinction Coefficient | ~240,600 M⁻¹cm⁻¹ | [2][3] |

| Solubility | Good in water, DMF, and DMSO | [2][6] |

| Storage | Store at -20°C, protected from light | [2] |

Principle of Detection: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The detection of alkyne-labeled biomolecules with this compound is based on the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[7][] In this reaction, a copper(I) catalyst facilitates the formation of a stable triazole linkage between the azide group on the cyanine dye and the alkyne group incorporated into the target biomolecule within the cell.[7][]

Figure 1: Principle of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Workflow for Flow Cytometry

The general workflow for a flow cytometry experiment using this compound involves several key steps, from cell preparation and metabolic labeling to the final data analysis. This process is outlined in the diagram below.

Figure 2: Experimental workflow for click chemistry-based flow cytometry.

Detailed Experimental Protocol

This protocol is adapted from established methods for click chemistry-based cell proliferation assays, such as the Click-iT™ EdU assays.[9][10] Note: Optimal conditions, particularly incubation times and reagent concentrations, may vary depending on the cell type and experimental setup and should be determined empirically.

Materials and Reagents

-

Cells of interest metabolically labeled with an alkyne (e.g., 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) for cell proliferation studies).

-

This compound

-

Copper (II) Sulfate (CuSO₄) : 100 mM stock solution in deionized water.

-

Reducing Agent (e.g., Sodium Ascorbate) : Freshly prepared 1 M stock solution in deionized water.

-

Phosphate-Buffered Saline (PBS)

-

Bovine Serum Albumin (BSA)

-

Fixation Buffer : 4% paraformaldehyde in PBS.

-

Permeabilization Buffer : 0.1% Triton™ X-100 or Saponin-based buffer in PBS.

-

Flow cytometry tubes

Protocol Steps

| Step | Procedure | Notes |

| 1. Metabolic Labeling | Culture cells and introduce the alkyne-containing metabolic label (e.g., 10 µM EdU) for a desired period. | The incubation time will depend on the cell cycle length and the specific research question. |

| 2. Cell Harvest and Fixation | Harvest cells and wash once with 3 mL of 1% BSA in PBS. Centrifuge at 500 x g for 5 minutes. Resuspend the cell pellet in 100 µL of Click-iT™ fixative and incubate for 15 minutes at room temperature, protected from light. Wash once with 3 mL of 1% BSA in PBS. | Proper fixation is crucial for preserving cell integrity and the incorporated alkyne. |

| 3. Permeabilization | Resuspend the fixed cells in 100 µL of 1X permeabilization buffer and incubate for 15 minutes. | This step allows the click reaction components to enter the cell and access the target biomolecule. |

| 4. Click Reaction | Prepare the Click Reaction Cocktail immediately before use. For each sample, mix the components in the following order: - 438 µL PBS - 10 µL of 100 mM CuSO₄ - 2 µL of this compound (from a 5 mM stock in DMSO) - 50 µL of 1 M Sodium Ascorbate. Add 500 µL of the cocktail to the permeabilized cells. Incubate for 30 minutes at room temperature, protected from light. | The reaction cocktail must be made fresh and used within 15 minutes.[11] |

| 5. Washing | Wash the cells once with 3 mL of 1X permeabilization buffer. Centrifuge and discard the supernatant. | This removes unreacted click chemistry components. |

| 6. (Optional) DNA Staining | For cell cycle analysis, resuspend the cells in 500 µL of PBS containing a DNA stain (e.g., DAPI). Incubate as required for the specific DNA stain. | |

| 7. Flow Cytometry Analysis | Resuspend the final cell pellet in 500 µL of PBS for analysis. Analyze the samples on a flow cytometer equipped with a near-infrared laser for excitation (e.g., ~640 nm or a laser line close to the dye's excitation maximum) and appropriate emission filters (e.g., a bandpass filter around 780 nm). | Ensure proper voltage and compensation settings are established using appropriate controls (unstained cells, single-stained cells). |

Flow Cytometer Setup

-

Excitation: A laser line close to 750 nm is ideal. However, a 633 nm or 640 nm laser can often provide sufficient excitation for cyanine dyes in this range.

-

Emission Filter: A bandpass filter centered around 780 nm (e.g., 780/60 nm) is recommended to collect the peak emission of this compound.

-

Controls: It is essential to include the following controls:

-

Unstained cells to set the baseline fluorescence.

-

Cells labeled with the alkyne but without the click reaction to check for background fluorescence.

-

(If applicable) Single-color controls for any additional fluorophores used for compensation.

-

These application notes and protocols provide a comprehensive guide for utilizing this compound in flow cytometry. By following these guidelines, researchers can effectively label and analyze alkyne-modified cells, enabling a wide range of applications in cell biology and drug development.

References

- 1. sulfo-Cyanine7 | AxisPharm [axispharm.com]

- 2. Sulfo-Cyanine 7 azide (A270308) | Antibodies.com [antibodies.com]

- 3. Sulfo-Cy7 azide | BroadPharm [broadpharm.com]

- 4. This compound for copper catalyzed click labeling | 1188332-22-0 [sigmaaldrich.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Click Chemistry [organic-chemistry.org]

- 9. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 10. Click-iT EdU Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]

- 11. research.pasteur.fr [research.pasteur.fr]

Application Notes and Protocols for Click Chemistry Reactions with Azide Cyanine Dye 728

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Azide (B81097) Cyanine (B1664457) Dye 728 in click chemistry reactions, a powerful and versatile tool for bioconjugation. This near-infrared (NIR) fluorescent dye enables the specific labeling of alkyne-modified biomolecules, facilitating a wide range of applications in fluorescence imaging, flow cytometry, and proteomics. The protocols outlined below cover both copper-catalyzed and strain-promoted click chemistry approaches for the labeling of proteins and cells.

Introduction to Azide Cyanine Dye 728 and Click Chemistry

This compound is a water-soluble, bright, and photostable fluorescent probe functionalized with an azide group. This azide moiety allows the dye to be covalently attached to biomolecules containing a terminal alkyne or a strained cyclooctyne (B158145) group through a highly efficient and specific reaction known as "click chemistry".

The most common form of click chemistry is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage between the azide and a terminal alkyne.[1][2] For applications in living cells where the cytotoxicity of copper is a concern, a copper-free alternative, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), can be employed.[1] SPAAC utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with azides.[3]

Properties of this compound

A summary of the key properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Weight | 777.01 g/mol | |

| Excitation Wavelength (λex) | 670 nm (in ethanol) | |

| Emission Wavelength (λem) | 728 nm (in ethanol) | |

| Molar Absorbance | 100,000 M⁻¹cm⁻¹ | |

| Solubility | Water, Ethanol, DMF, DMSO | |

| Storage Temperature | -20°C |

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol describes the labeling of a purified protein containing an alkyne modification with this compound using a copper-catalyzed click reaction.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

-

Sodium ascorbate (B8700270)

-

Protein purification resin (e.g., size-exclusion chromatography or affinity chromatography)[4][5][6][7][8]

-

1.5 mL microcentrifuge tubes

Procedure:

-

Prepare Stock Solutions:

-

This compound: Prepare a 10 mM stock solution in DMSO.

-

Copper(II) Sulfate: Prepare a 20 mM stock solution in deionized water.

-

THPTA: Prepare a 100 mM stock solution in deionized water.

-

Sodium Ascorbate: Prepare a 300 mM stock solution in deionized water. Note: This solution is prone to oxidation and should be prepared fresh.

-

-

Reaction Setup:

-

In a 1.5 mL microcentrifuge tube, add the alkyne-modified protein to a final concentration of 1-10 µM in a total reaction volume of 100 µL with PBS.

-

Add this compound to a final concentration of 20-100 µM (a 2-10 fold molar excess over the protein).

-

Add THPTA to a final concentration of 1 mM.

-

Add Copper(II) sulfate to a final concentration of 1 mM.

-

To initiate the reaction, add sodium ascorbate to a final concentration of 5 mM.

-

-

Incubation:

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

-

Purification:

-

Remove the excess dye and reaction components by purifying the labeled protein using an appropriate chromatography method, such as size-exclusion chromatography or affinity chromatography.

-

Recommended Reagent Concentrations for CuAAC Protein Labeling:

| Reagent | Stock Concentration | Final Concentration |

| Alkyne-modified Protein | - | 1-10 µM |

| This compound | 10 mM in DMSO | 20-100 µM |

| THPTA | 100 mM in H₂O | 1 mM |

| Copper(II) Sulfate | 20 mM in H₂O | 1 mM |

| Sodium Ascorbate | 300 mM in H₂O | 5 mM |

Protocol 2: Labeling of Live Cells with this compound using CuAAC

This protocol is for labeling alkyne-modified biomolecules on the surface of or within live cells. Note: Copper can be toxic to cells, so it is crucial to use a copper-chelating ligand like THPTA and to minimize incubation times and copper concentration. For intracellular targets, a cell permeabilization step is required.

Materials:

-

Cells cultured on coverslips or in a multi-well plate, metabolically labeled with an alkyne-containing precursor.

-

This compound

-

Cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Copper(II) Sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium Ascorbate

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (Optional)

-

Nuclear stain (e.g., DAPI) (Optional)

-

Mounting medium

Procedure:

-

Prepare "Click-it" Reaction Cocktail:

-

For each coverslip or well, prepare the following reaction cocktail in cell culture medium. Premix the CuSO₄ and THPTA before adding the other components.

-

This compound: 10-50 µM

-

Copper(II) Sulfate: 100 µM

-

THPTA: 500 µM

-

Sodium Ascorbate: 1 mM

-

-

-

Cell Labeling:

-

Wash the cells twice with pre-warmed PBS.

-

Add the "Click-it" reaction cocktail to the cells.

-

Incubate for 30-60 minutes at 37°C in a cell culture incubator, protected from light.

-

-

Washing and Fixation:

-

Remove the reaction cocktail and wash the cells three times with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells twice with PBS.

-

-

(Optional) Permeabilization:

-

If labeling intracellular targets, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes.

-

Wash the cells twice with PBS.

-

-

(Optional) Counterstaining:

-

Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.

-

Wash the cells twice with PBS.

-

-

Imaging:

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Image the cells using a fluorescence microscope with appropriate filter sets for Cyanine Dye 728 (Excitation: ~670 nm, Emission: ~728 nm).

-

Visualizations

Caption: Workflow for CuAAC labeling of proteins.

References

- 1. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 2. benchchem.com [benchchem.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. Protein purification by aminosquarylium cyanine dye-affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Protein purification by aminosquarylium cyanine dye-affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Labeling Proteins with Azide Cyanine Dye 728

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise and efficient labeling of proteins is a cornerstone of modern biological research, enabling the visualization and quantification of protein localization, trafficking, and interactions within complex biological systems. Azide (B81097) Cyanine (B1664457) Dye 728 is a near-infrared (NIR) fluorescent probe designed for the specific labeling of proteins through bioorthogonal click chemistry. Its fluorescence emission in the NIR spectrum (emission maximum ~728 nm) offers significant advantages for cellular and in vivo imaging, including deeper tissue penetration and reduced autofluorescence from biological samples, leading to a higher signal-to-noise ratio.[1][2]

This document provides detailed application notes and protocols for the covalent labeling of proteins using Azide Cyanine Dye 728 via copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.

Principle of Labeling

The labeling strategy relies on the highly specific and efficient "click" reaction between an azide and an alkyne. To label a protein of interest with this compound, the protein must first be modified to contain a terminal alkyne group. This can be achieved through various methods, including:

-

Metabolic Labeling: Incorporating unnatural amino acids containing an alkyne group (e.g., homopropargylglycine, HPG) into the protein during synthesis.

-

Enzymatic Labeling: Using enzymes to attach an alkyne-containing tag to a specific site on the protein.

-

Chemical Modification: Chemically modifying specific amino acid residues (e.g., lysines, cysteines) with a reagent that introduces an alkyne handle.

Once the protein is "alkyne-tagged," it can be specifically labeled with this compound through a cycloaddition reaction that forms a stable triazole linkage.

Quantitative Data

The performance of a fluorescent dye is critical for obtaining high-quality imaging data. While direct comparative data for this compound is limited, the following tables provide representative quantitative data for near-infrared cyanine dyes used in biological imaging to guide experimental design.

Table 1: Photostability of Selected Near-Infrared Cyanine Dyes

| Dye | Photobleaching Half-life (seconds) | Excitation Wavelength (nm) | Notes |

| Representative NIR Cyanine Dye 1 | ~30 | 730 | Iodinated cyanine dyes may exhibit faster photobleaching.[3] |

| Representative NIR Cyanine Dye 2 | >60 | 785 | Encapsulation or specific structural modifications can enhance photostability.[4] |

| Indocyanine Green (ICG) | ~25 | 780 | A clinically approved NIR dye, known for its rapid photobleaching.[5] |

Data is illustrative and can vary based on experimental conditions such as illumination intensity, buffer composition, and the local environment of the dye.

Table 2: Signal-to-Noise Ratio (SNR) in Cellular Imaging for NIR Dyes

| Imaging Modality | Typical SNR | Factors Influencing SNR |

| Epifluorescence Microscopy | 5 - 20 | Detector sensitivity, background autofluorescence, labeling density, and dye brightness.[6] |

| Confocal Microscopy | 15 - >30 | Pinhole size, detector efficiency, and laser power.[6] |

| In Vivo Imaging | Variable | Tissue depth, scattering, and autofluorescence. NIR dyes generally provide higher SNR than visible dyes for in vivo applications.[1][5] |

SNR is highly dependent on the specific imaging system, sample preparation, and biological context.

Experimental Protocols